molecular formula C13H16FN3 B11751706 [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine

Cat. No.: B11751706
M. Wt: 233.28 g/mol
InChI Key: CPFLAGQPOVZEIQ-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine is a compound that features a pyrazole ring substituted with an ethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 3-fluorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole: A simpler analog without the fluorophenyl group.

    3-fluorobenzylamine: A related compound with a similar fluorophenyl group but lacking the pyrazole ring.

    1-ethyl-3-(3-fluorophenyl)-1H-pyrazole: A structurally similar compound with both the ethyl and fluorophenyl groups attached to the pyrazole ring.

Uniqueness

[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine is unique due to the presence of both the ethyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine

InChI

InChI=1S/C13H16FN3/c1-2-17-7-6-13(16-17)10-15-9-11-4-3-5-12(14)8-11/h3-8,15H,2,9-10H2,1H3

InChI Key

CPFLAGQPOVZEIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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